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molecular formula C10H15ClN4O B8353736 (1-(((2-Amino-6-chloro-4-pyrimidinyl)amino)methyl)cyclobutyl)methanol

(1-(((2-Amino-6-chloro-4-pyrimidinyl)amino)methyl)cyclobutyl)methanol

Cat. No. B8353736
M. Wt: 242.70 g/mol
InChI Key: JKOAOORFAJWFIW-UHFFFAOYSA-N
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Patent
US06080750

Procedure details

A mixture of 1-hydroxymethyl-1-cyclobutylmethylamine (5.75 g, 0.05 mol), 2-amino-4,6-dichloropyrimidine (8.20 g, 0.05 mol), ethanol (200 ml) and triethylamine (20 ml) was refluxed for one day. The solvent was distilled away under reduced pressure. The residue was washed with water, dried and recrystallized from acetone to give colorless prism crystals (11.2 g, 92.3%), m.p. 192-194° C. (acetone).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92.3%

Identifiers

REACTION_CXSMILES
OC[CH:3]([NH2:8])[CH:4]1[CH2:7][CH2:6][CH2:5]1.[NH2:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[C:12]([Cl:17])[N:11]=1.[CH2:18]([OH:20])C>C(N(CC)CC)C>[NH2:9][C:10]1[N:15]=[C:14]([NH:8][CH2:3][C:4]2([CH2:18][OH:20])[CH2:5][CH2:6][CH2:7]2)[CH:13]=[C:12]([Cl:17])[N:11]=1

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
OCC(C1CCC1)N
Name
Quantity
8.2 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one day
Duration
1 d
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NCC1(CCC1)CO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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